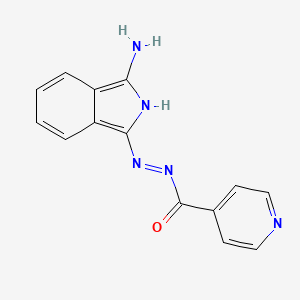
N-(2-(3-(2,6-difluorophenyl)ureido)phenyl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
An efficient strategy to achieve aryl-heteroaryl formation via RhIII-catalyzed ortho-C(sp2)–H heteroarylation of (hetero)arenes with heterocyclic boronates using a readily removable N-2,6-difluorophenyl arylamide directing group has been disclosed . A variety of heteroaromatic boronates as the coupling partners were shown to be able to participate in this protocol, providing the desired heteroarylated products with high reactivity and good tolerance of functional groups .Chemical Reactions Analysis
The compound has been used in RhIII-catalyzed ortho-C(sp2)–H heteroarylation of (hetero)arenes with heterocyclic boronates . This reaction provides the desired heteroarylated products with high reactivity and good tolerance of functional groups .Scientific Research Applications
Radiosynthesis and Evaluation for PET Imaging
N-(2-(3-(2,6-difluorophenyl)ureido)phenyl)picolinamide derivatives have been explored for their potential in positron emission tomography (PET) imaging. For instance, certain derivatives have shown improved binding affinity to metabotropic glutamate receptor subtype 4 (mGlu4), demonstrating the possibility of developing novel PET radioligands for brain imaging studies. These compounds could pave the way for non-invasive techniques to study neurological conditions by enabling the visualization of mGlu4 expression in the brain (Kun-Eek Kil et al., 2014).
Metal Complexation for Catalysis and Anticancer Research
N-(2-(3-(2,6-difluorophenyl)ureido)phenyl)picolinamide and its analogs have been extensively studied for their ability to form complexes with various metals, including iridium, ruthenium, and cobalt. These metal complexes exhibit a wide range of properties, from catalytic activity to potential anticancer effects. For example, iridium complexes containing N-(aryl)picolinamide ligands have been investigated for their cytotoxicities against cancer cell lines, showing promising results that could lead to new therapeutic agents (Zahra Almodares et al., 2014).
Organic Light-Emitting Diodes (OLEDs)
In the field of materials science, derivatives of N-(2-(3-(2,6-difluorophenyl)ureido)phenyl)picolinamide have found applications in the development of OLEDs. These compounds serve as ligands for iridium(III) complexes that emit deep-blue phosphorescence, making them suitable for use in high-efficiency OLEDs. This research contributes to the advancement of display technologies by providing materials with excellent photophysical properties and operational stability (Hoe-Joo Seo et al., 2010).
Environmental Sensing
Another intriguing application is the development of mercury ion-selective optodes based on trityl-picolinamide as an ionophore. These sensors demonstrate high selectivity for Hg2+ ions, offering a practical solution for the detection of mercury in environmental water samples. Such advancements are crucial for monitoring and managing mercury pollution, thus protecting public health and the environment (B. Kuswandi et al., 2007).
Future Directions
The achievement of the C(sp2)–H heteroarylation could potentially offer a route to synthesize heterocyclic drug molecules in medicinal chemistry . This suggests that “N-(2-(3-(2,6-difluorophenyl)ureido)phenyl)picolinamide” and similar compounds could have future applications in the field of medicinal chemistry.
properties
IUPAC Name |
N-[2-[(2,6-difluorophenyl)carbamoylamino]phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N4O2/c20-12-6-5-7-13(21)17(12)25-19(27)24-15-9-2-1-8-14(15)23-18(26)16-10-3-4-11-22-16/h1-11H,(H,23,26)(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQVQHBWPCHORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)NC(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(2,6-difluorophenyl)ureido)phenyl)picolinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2591037.png)


![4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2591044.png)




![[4-[(4-methylphenyl)carbamoyl]phenyl] N,N-dimethylsulfamate](/img/structure/B2591054.png)

![N-[1-(4-Fluorophenyl)butan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2591056.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide](/img/structure/B2591058.png)
![N-[(5-bromo-1H-indol-1-yl)acetyl]glycine](/img/structure/B2591060.png)